molecular formula C8H12O B13177091 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13177091
M. Wt: 124.18 g/mol
InChI Key: TXAZCMXGFVMBNN-NSCUHMNNSA-N
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Description

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is characterized by a cyclopropane ring substituted with a but-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds in the presence of a catalyst. For example, the reaction of but-2-en-1-yl bromide with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(But-2-en-1-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(But-2-en-1-yl)cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the but-2-en-1-yl group, making it less reactive in certain transformations.

    1-(But-2-en-1-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.

Uniqueness

1-(But-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the but-2-en-1-yl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-[(E)-but-2-enyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2-3,7H,4-6H2,1H3/b3-2+

InChI Key

TXAZCMXGFVMBNN-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CC1)C=O

Canonical SMILES

CC=CCC1(CC1)C=O

Origin of Product

United States

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